![molecular formula C17H12ClF6N5O4 B2539373 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 338979-22-9](/img/structure/B2539373.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a piperazine ring, both of which are common in many pharmaceutical and agrochemical compounds . The presence of trifluoromethyl groups and nitro groups suggests that this compound could have unique physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds typically involves the introduction of trifluoromethyl groups into the pyridine ring . This can be achieved through various methods, such as the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyridine ring and a piperazine ring, along with trifluoromethyl and nitro groups. These groups could bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the trifluoromethyl groups and the nitro groups could potentially undergo various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl groups, the nitro groups, and the pyridine and piperazine rings .科学的研究の応用
Androgen Receptor Downregulation
AZD3514, derived by modifying the lead androgen receptor downregulator, was identified as a small-molecule androgen receptor downregulator for advanced prostate cancer treatment. The alterations included the removal of the basic piperazine nitrogen atom, introduction of a solubilizing end group, and partial reduction of the triazolopyridazine moiety, addressing hERG and physical property issues. This compound, designated AZD3514, is being evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).
Novel Insecticides Development
The compound PAPP, a 5-HT(1A) agonist with high affinity for the serotonin receptor from the parasitic nematode Haemonchus contortus, served as a lead compound for designing novel insecticides. The newly designed 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were synthesized and evaluated against the armyworm Pseudaletia separata. These compounds demonstrated growth-inhibiting and larvicidal activities, with a quantitative structure-activity relationship established for the growth-inhibiting activities (Cai et al., 2010).
Glycine Transporter 1 Inhibition
A structurally diverse back-up compound of TP0439150, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, an antineoplastic tyrosine kinase inhibitor, is in Phase I clinical trials for treating chronic myelogenous leukemia (CML). The study focused on identifying flumatinib metabolites in CML patients, determining the main metabolic pathways after oral administration. The main metabolites of flumatinib in humans were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase I and II metabolites identified in plasma, urine, and feces (Gong et al., 2010).
作用機序
Target of Action
The compound likely interacts with specific proteins or enzymes in the body, which serve as its primary targets. The trifluoromethylpyridine moiety is a common structural motif in active pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.
将来の方向性
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6N5O4/c18-11-5-10(17(22,23)24)8-25-15(11)27-3-1-26(2-4-27)14-12(28(30)31)6-9(16(19,20)21)7-13(14)29(32)33/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUJFYCXFPLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。